molecular formula C14H23NO4 B1373232 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1330750-04-3

3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No. B1373232
CAS RN: 1330750-04-3
M. Wt: 269.34 g/mol
InChI Key: ALRKXPGWOXKXHL-VQXHTEKXSA-N
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Description

The compound is a derivative of azabicycloheptane, which is a type of organic compound known as a bicyclic compound . Bicyclic compounds are organic compounds that contain two fused rings. The “azabicyclo” part of the name indicates that one of the atoms in the ring system is a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring closure of corresponding bis-electrophiles at bis-nucleophiles . Another approach could involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Scientific Research Applications

Drug Discovery

This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems . This could potentially expand the drug-like chemical space and diversity, aiding in the discovery of new drugs .

Synthesis of Novel Pharmacophores

The compound could be used to identify novel, readily accessible synthetic templates as novel pharmacophores . This could help in the development of new therapeutic agents with improved efficacy and safety profiles.

Structural Surrogate for Piperazine Ring

The compound could serve as a structural surrogate for the piperazine ring . This could potentially lead to the development of new chemical entities with improved pharmacological properties.

Expanding Chemical Diversity

The compound could be used to expand chemical diversity in chemical libraries . This could potentially enhance the chances of identifying lead matter for drug discovery.

Halogen Exchange Reactions

The compound could potentially be used in halogen exchange reactions . This could be useful in the synthesis of various organohalogen compounds, which have wide applications in medicinal chemistry and materials science.

Synthesis of Spirocyclobutanes

The compound could potentially be used in the synthesis of spirocyclobutanes . Spirocyclobutanes are a class of organic compounds that have potential applications in various fields including medicinal chemistry and materials science.

properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9?,10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRKXPGWOXKXHL-ILDUYXDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C2CCC(C2)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

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